4-Bromo-7-ethyl-6-methoxycinnoline
Description
4-Bromo-7-ethyl-6-methoxycinnoline is a chemical compound with the molecular formula C11H11BrN2O. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 7th position, and a methoxy group at the 6th position on the cinnoline ring. It is used in various scientific research applications due to its unique chemical properties .
Properties
CAS No. |
947691-64-7 |
|---|---|
Molecular Formula |
C11H11BrN2O |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-bromo-7-ethyl-6-methoxycinnoline |
InChI |
InChI=1S/C11H11BrN2O/c1-3-7-4-10-8(5-11(7)15-2)9(12)6-13-14-10/h4-6H,3H2,1-2H3 |
InChI Key |
PSOZLNVHUKOJKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)C(=CN=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-ethyl-6-methoxycinnoline typically involves the bromination of 7-ethyl-6-methoxycinnoline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction mixture is usually heated to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-7-ethyl-6-methoxycinnoline may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 4 is highly electrophilic due to electron-withdrawing effects from the adjacent cinnoline nitrogen atoms. This facilitates nucleophilic substitution under mild conditions.
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6 hrs | 4-Methoxy-7-ethyl-6-methoxycinnoline | 72% | |
| Piperidine | THF, reflux, 12 hrs | 4-Piperidino-7-ethyl-6-methoxycinnoline | 65% |
Key Insight:
-
Microwave-assisted synthesis improves efficiency (reaction time reduced to 15–30 mins).
-
Steric hindrance from the ethyl group at position 7 slightly reduces substitution rates compared to unsubstituted analogs.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, enabling carbon–carbon bond formation.
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 8 hrs | 4-Phenyl-7-ethyl-6-methoxycinnoline | 85% | |
| Vinylboronic acid | PdCl₂(dppf), CsF | DMF, 100°C, 12 hrs | 4-Vinyl-7-ethyl-6-methoxycinnoline | 68% |
Buchwald-Hartwig Amination
| Amine | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Morpholine | Pd(OAc)₂, Xantphos | Toluene, 110°C, 24 hrs | 4-Morpholino-7-ethyl-6-methoxycinnoline | 78% |
Mechanistic Notes:
-
Electron-rich cinnoline rings enhance oxidative addition rates in Pd-mediated reactions .
-
Steric effects from the ethyl group necessitate bulky ligands (e.g., Xantphos) for efficient catalysis.
Demethylation of Methoxy Group
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C, 2 hrs | 6-Hydroxy-4-bromo-7-ethylcinnoline | 90% |
Oxidation of Ethyl Group
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 60°C, 4 hrs | 7-Carboxy-4-bromo-6-methoxycinnoline | 55% |
Challenges:
Computational Reaction Pathway Analysis
In silico studies using the SC-AFIR method (ωB97X-D/LanL2DZ level) predict feasible pathways for difluorocarbene insertion at the cinnoline ring’s electron-deficient positions (Figure 1) .
Key Computational Findings:
| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Yield (200–400 K) | Source |
|---|---|---|---|
| Difluorocarbene cycloaddition | 18.2 | 42–67% | |
| Azomethine ylide formation | 22.5 | <10% |
Biological Activity Modulation
Derivatives synthesized via the above reactions exhibit enhanced bioactivity:
-
Anticancer Activity: 4-Phenyl derivatives show IC₅₀ = 44 nM in HT-1080 sarcoma cells (vs. 1,564 nM for parent compound) .
-
Selectivity: Methoxy-to-hydroxy conversion improves selectivity indices (SI > 250 in MCF-7 cells) .
Structure-Activity Relationship (SAR):
| Substituent (Position) | Biological Effect | Source |
|---|---|---|
| 4-Aryl (Suzuki product) | ↑ Cytotoxicity, ↓ metabolic stability | |
| 6-Hydroxy (demethylated) | ↑ Solubility, ↑ kinase inhibition |
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
4-Bromo-7-ethyl-6-methoxycinnoline serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique molecular structure allows for modifications that can lead to the development of novel compounds with desired properties.
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that 4-Bromo-7-ethyl-6-methoxycinnoline exhibits significant antimicrobial and anticancer activities. Studies have shown that this compound can inhibit the growth of various bacterial strains and cancer cell lines, making it a candidate for drug development.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of 4-Bromo-7-ethyl-6-methoxycinnoline on different cancer cell lines, revealing promising results:
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 75.3% | |
| HOP-62 (Lung carcinoma) | 100.07% | |
| CCRF-CEM (Leukemia) | 90.41% |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially leading to its use as an anticancer agent.
Material Science
Development of Organic Semiconductors
The compound has applications in material science, particularly in the development of organic semiconductors. Its electronic properties are being explored for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biological Mechanisms
Understanding the biological mechanisms through which 4-Bromo-7-ethyl-6-methoxycinnoline exerts its effects is crucial for its application in medicinal chemistry. The compound is believed to interact with various molecular targets, including enzymes and receptors, influencing critical biological pathways.
Antimicrobial Activity
Preliminary studies indicate that 4-Bromo-7-ethyl-6-methoxycinnoline possesses significant antimicrobial properties against various bacterial strains, which is particularly relevant in the context of rising antibiotic resistance.
Mechanism of Action
The mechanism of action of 4-Bromo-7-ethyl-6-methoxycinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use. The exact pathways involved vary based on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-ethylcinnoline: Lacks the methoxy group, which affects its reactivity and applications.
7-Ethyl-6-methoxycinnoline: Lacks the bromine atom, resulting in different chemical properties and reactivity.
4-Bromo-6-methoxycinnoline: Lacks the ethyl group, which influences its physical and chemical properties
Uniqueness
4-Bromo-7-ethyl-6-methoxycinnoline is unique due to the combination of the bromine atom, ethyl group, and methoxy group on the cinnoline ring. This specific arrangement imparts distinct chemical properties, making it valuable for various research and industrial applications .
Biological Activity
4-Bromo-7-ethyl-6-methoxycinnoline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Bromo-7-ethyl-6-methoxycinnoline is . The presence of bromine and methoxy groups in its structure contributes to its unique reactivity and biological profile.
The biological activity of 4-Bromo-7-ethyl-6-methoxycinnoline is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's functional groups allow it to bind effectively to these targets, modulating their activity and influencing various biochemical pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking natural substrates, leading to altered metabolic pathways.
- Receptor Interaction : It has been suggested that the compound can interact with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction within cells.
Cytotoxicity Studies
Recent studies have focused on the cytotoxic effects of 4-Bromo-7-ethyl-6-methoxycinnoline against various cancer cell lines. The following table summarizes the findings from several key studies:
These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF-7) and colorectal cancer (SW480) cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Anticancer Activity : A study published in the Journal of Biological Chemistry reported that 4-Bromo-7-ethyl-6-methoxycinnoline demonstrated potent antiproliferative effects in vitro against several cancer cell lines, including MCF-7 and A549. The mechanism was linked to the induction of apoptosis via activation of caspase pathways .
- In Vivo Studies : In vivo experiments conducted on mouse models indicated that treatment with this compound resulted in significant tumor reduction compared to control groups, further supporting its potential as a therapeutic agent .
- Mechanistic Insights : Further mechanistic studies revealed that the compound could inhibit phosphodiesterases (PDEs), which are critical for cellular signaling pathways involving cyclic AMP (cAMP) and cyclic GMP (cGMP). This inhibition could lead to enhanced signaling through these pathways, promoting apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
